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molecular formula C20H17N3O B1208264 [3-(Acridin-9-ylamino)-5-aminophenyl]methanol CAS No. 154310-42-6

[3-(Acridin-9-ylamino)-5-aminophenyl]methanol

Cat. No. B1208264
M. Wt: 315.4 g/mol
InChI Key: GZHHMAFXYHPHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05354864

Procedure details

The contacting in step (a) comprises the condensation of 9-chloroacridine and 3,5-diaminobenzyl alcohol to form 3-(9-acridinylamino)-5-hydroxymethylaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[C:8]([N:9]=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.[NH2:16][C:17]1[CH:18]=[C:19]([CH:22]=[C:23]([NH2:25])[CH:24]=1)[CH2:20][OH:21]>>[CH:4]1[C:3]2[C:8](=[N:9][C:10]3[C:15]([C:2]=2[NH:16][C:17]2[CH:24]=[C:23]([CH:22]=[C:19]([CH2:20][OH:21])[CH:18]=2)[NH2:25])=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=CC=CC=C2N=C2C=CC=CC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(CO)C=C(C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=NC3=CC=CC=C3C(=C12)NC=1C=C(N)C=C(C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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